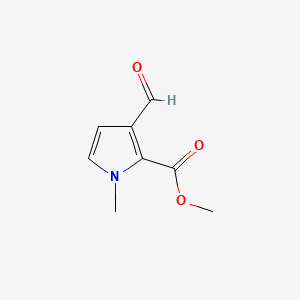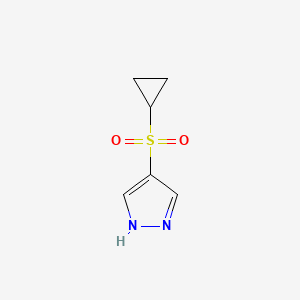
4-Cyclohexyl-3-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclohexyl group and a fluorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boronic acid or ester and a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can include various derivatives of this compound, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-3-fluorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving the interaction of fluorinated compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and interaction with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Cyclohexyl-3-fluorobenzoic acid include:
4-Fluorobenzoic acid: A simpler compound with a fluorine atom attached to the benzene ring.
3-Fluorobenzoic acid: Another fluorinated benzoic acid with the fluorine atom in a different position.
2-Fluorobenzoic acid: A fluorinated benzoic acid with the fluorine atom in the ortho position.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl group and a fluorine atom, which can influence its chemical properties and potential applications. The combination of these functional groups can result in unique reactivity and interactions with other molecules.
Propiedades
Número CAS |
957206-53-0 |
|---|---|
Fórmula molecular |
C13H15FO2 |
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
4-cyclohexyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C13H15FO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) |
Clave InChI |
CEDZXAVMBSCYJN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15297966.png)



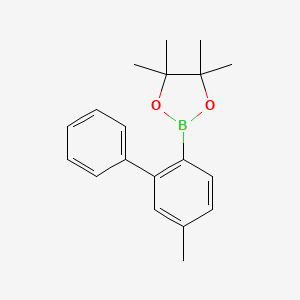

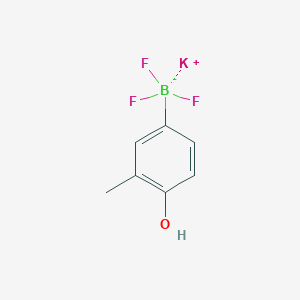

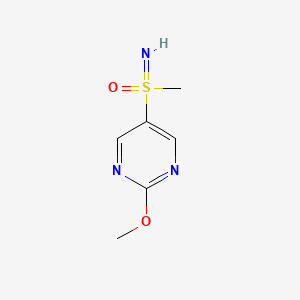

![5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B15298045.png)
